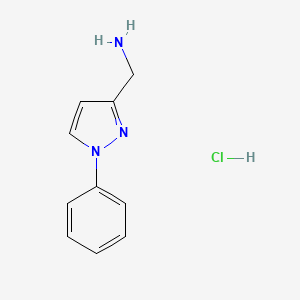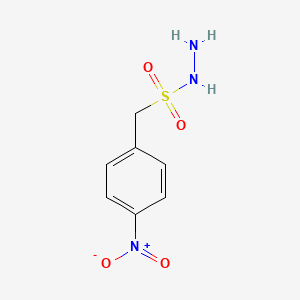
4-Chloro-2-methoxybenzenesulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- 4-Chloro-2-methoxybenzenesulfonamide and its derivatives are utilized in chemical synthesis. For example, N-Chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent, proving effective for chlorinating a variety of compounds including diketones, keto esters, and aromatic amines (Xiao-Qiu Pu et al., 2016).
Antitumor and Antifungal Properties
- Some derivatives of this compound have been explored for their antitumor properties. Notably, compounds from sulfonamide-focused libraries, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010), have shown promise as cell cycle inhibitors in cancer treatment (T. Owa et al., 2002). Additionally, novel benzenesulfonamides have been synthesized and evaluated for their anti-HIV and antifungal activities (M. Zareef et al., 2007).
Pharmacophore Studies and Drug Development
- The compound has been used in pharmacophore studies to understand drug-sensitive cellular pathways. For instance, its derivatives have been examined for their role in disrupting tubulin polymerization, contributing to the development of new antimitotic agents (Mithu Banerjee et al., 2005).
Molecular Structure and Crystallography
- The molecular structure and crystallography of this compound derivatives have been analyzed to understand their physical and chemical properties. Studies include the crystal structures of derivatives like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and their supramolecular architectures (V. Z. Rodrigues et al., 2015).
Carbonic Anhydrase Inhibition
- Derivatives of this compound have been used to produce novel [1,4]oxazepine-based primary sulfonamides, showing strong inhibition of human carbonic anhydrases, relevant in therapeutic applications (A. Sapegin et al., 2018).
Metal Complex Formation and Analysis
- The compound has been involved in the synthesis and characterization of metal complexes. For example, copper(II) complexes with 4-Chloro-2-nitrobenzenesulfonamide have been prepared and analyzed, providing insights into metal-ligand interactions (Gerardo Enrique Camí et al., 2011).
Electrochemical Studies
- This compound has been used in electrochemical studies, particularly for its interaction with metals like copper. These studies help in understanding the electrochemical behavior and potential applications in metal extraction (M. Huebra et al., 2011).
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-2-methoxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Mode of Action
This compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged nitrogen of the sulfonamide moiety and the zinc ion in the active site of the enzyme . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Pathways
The binding of this compound to carbonic anhydrase affects the enzyme’s ability to catalyze the hydration of carbon dioxide . This can impact various physiological processes, including fluid secretion, respiration, and pH regulation .
Result of Action
The binding of this compound to carbonic anhydrase inhibits the enzyme’s activity . This can lead to a decrease in the rate of carbon dioxide conversion to bicarbonate and protons, potentially affecting various physiological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to bind to carbonic anhydrase . Additionally, the presence of other substances that can bind to carbonic anhydrase may influence the compound’s efficacy .
Analyse Biochimique
Biochemical Properties
4-Chloro-2-methoxybenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with carbonic anhydrases, a group of zinc-containing metalloenzymes. The sulfonamide group in this compound binds to the zinc ion in the active site of carbonic anhydrases, inhibiting their activity . This interaction is crucial for understanding the compound’s potential as a therapeutic agent in conditions where carbonic anhydrase inhibition is beneficial.
Cellular Effects
This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with carbonic anhydrases can lead to alterations in pH regulation within cells, impacting metabolic processes and enzyme activities. Additionally, this compound may affect the expression of genes involved in metabolic pathways, further influencing cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The sulfonamide group forms a coordination bond with the zinc ion in the active site of carbonic anhydrases, leading to enzyme inhibition . This inhibition can result in changes in cellular pH and metabolic processes. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to the compound may lead to gradual degradation, potentially affecting its efficacy and impact on cellular functions. In vitro and in vivo studies have provided insights into the temporal effects of the compound, highlighting the importance of monitoring its stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher dosages, toxic or adverse effects may be observed . Studies have identified threshold effects, where the compound’s impact on cellular functions and metabolic pathways becomes more pronounced. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s inhibition of carbonic anhydrases can affect the regulation of pH and bicarbonate levels within cells, impacting metabolic processes . Additionally, this compound may be metabolized by other enzymes, leading to the formation of metabolites that can further influence cellular functions and metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound may interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . The distribution of this compound can influence its efficacy and impact on cellular functions, highlighting the importance of studying its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and its effects on cellular processes.
Propriétés
IUPAC Name |
4-chloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVAHGNYNOAZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)

![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1417217.png)
amine](/img/structure/B1417218.png)

![4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B1417224.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)

![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417232.png)
![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)

![2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1417236.png)
